(1-Cyclopropylpyrazol-4-yl)methanamine;dihydrochloride
Description
(1-Cyclopropylpyrazol-4-yl)methanamine dihydrochloride is a bicyclic organic compound featuring a pyrazole ring substituted with a cyclopropyl group at the 1-position and an aminomethyl group at the 4-position, stabilized as a dihydrochloride salt. Its molecular formula is C₇H₁₂Cl₂N₄, with a molecular weight of 215.10 g/mol (estimated from ). This compound is utilized in medicinal chemistry and drug discovery, particularly as a building block for kinase inhibitors or other bioactive molecules. Key synonyms include 1-(1-Cyclopropyl-1H-pyrazol-4-yl)methanamine dihydrochloride and MFCD32669858 .
Properties
IUPAC Name |
(1-cyclopropylpyrazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-3-6-4-9-10(5-6)7-1-2-7;;/h4-5,7H,1-3,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAUHDVKCOEPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylpyrazol-4-yl)methanamine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with pyrazole derivatives in the presence of suitable catalysts and solvents. The reaction conditions often include moderate temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as crystallization and chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: (1-Cyclopropylpyrazol-4-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions often require catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
(1-Cyclopropylpyrazol-4-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Cyclopropylpyrazol-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecules and modulating biological pathways. This interaction can lead to various pharmacological effects, depending on the specific target and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
1-(5-Cyclopropyl-1H-pyrazol-4-yl)methanamine Dihydrochloride
- Molecular Formula : C₇H₁₂Cl₂N₄ ().
- Key Difference : The cyclopropyl group is attached to the pyrazole’s 5-position instead of the 1-position.
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine Dihydrochloride
- Molecular Formula : C₇H₁₃Cl₂N₃ ().
- Molecular Weight : 210.10 g/mol.
- Key Difference : Incorporates a fused pyrrolo-pyrazole ring system , increasing rigidity and hydrophobicity compared to the simpler pyrazole backbone in the target compound.
- Applications: Enhanced ring strain and hydrogen-bonding capacity (3 H-bond donors) may improve interactions with enzyme active sites .
(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine Dihydrochloride
- Molecular Formula : C₇H₁₄Cl₂N₄ ().
- CAS No.: 1432681-51-0.
- Key Difference : Replacement of pyrazole with a 1,2,4-triazole ring and addition of a methyl group at the 4-position.
- Implications : Triazoles exhibit distinct electronic properties (e.g., higher polarity) and metabolic stability compared to pyrazoles .
Physicochemical Properties
- Notable Trend: The fused pyrrolo-pyrazole () exhibits higher hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
Biological Activity
(1-Cyclopropylpyrazol-4-yl)methanamine;dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a cyclopropyl group and a methanamine moiety. The unique structural characteristics impart distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or allosteric sites on target proteins, leading to various pharmacological effects.
Biological Activities
Research has indicated several potential biological activities:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which is crucial for therapeutic applications, particularly in cancer treatment.
- Receptor Modulation : It has been studied for its ability to bind to various receptors, potentially acting as an agonist or antagonist depending on the context.
- Cytotoxic Effects : Preliminary studies suggest that it may exhibit cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Studies
- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited a specific kinase involved in tumor growth. The inhibition was characterized using kinetic assays, revealing a competitive inhibition mechanism.
- Cytotoxicity Assessment : In vitro assays showed that this compound induced apoptosis in MCF-7 breast cancer cells. The mechanism involved the activation of intrinsic apoptotic pathways, leading to increased caspase activity.
- Receptor Interaction Analysis : Binding affinity studies indicated that the compound interacts with the CXCR4 receptor, which plays a role in cancer metastasis. Structure-activity relationship (SAR) studies revealed that modifications to the cyclopropyl group significantly affect binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
